molecular formula C6H4Cl2FNO B6303822 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride CAS No. 2121514-41-6

4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride

Cat. No.: B6303822
CAS No.: 2121514-41-6
M. Wt: 196.00 g/mol
InChI Key: SRJTUZMJFGHTOV-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride (CAS: [2121514-41-6], MFCD30723177) is a halogenated pyridine derivative with a molecular formula of C₆H₄ClFNO·HCl. It features a pyridine ring substituted with chlorine at position 4, fluorine at position 5, and an aldehyde group at position 3, forming a hydrochloride salt. This compound is commercially available with a purity of 95% and is utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde moiety and electron-withdrawing substituents . The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for reactions in aqueous or protic environments.

Properties

IUPAC Name

4-chloro-5-fluoropyridine-3-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO.ClH/c7-6-4(3-10)1-9-2-5(6)8;/h1-3H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJTUZMJFGHTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-41-6
Record name 3-Pyridinecarboxaldehyde, 4-chloro-5-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 4-Chloro-5-fluoro-pyridine-3-methanol

The hydroxymethyl intermediate is synthesized by reducing 4-chloro-5-fluoro-pyridine-3-carboxylic acid esters. For example, ethyl 4-chloro-5-fluoro-pyridine-3-carboxylate undergoes reduction using sodium borohydride in tetrahydrofuran, yielding 4-chloro-5-fluoro-pyridine-3-methanol with >85% purity. Critical parameters include:

  • Solvent : Tetrahydrofuran (optimal for solubility and reaction kinetics)

  • Temperature : 20–30°C (prevents over-reduction to methane)

  • Stoichiometry : Molar ratio of 1:2.5 (ester:sodium borohydride)

Oxidation to Carbaldehyde

The hydroxymethyl group is oxidized to an aldehyde using a tetramethylpiperidine oxide (TEMPO)/sodium hypochlorite system. This method, adapted from CN113354638A, achieves yields of 86–92% under mild conditions (30–70°C). Key advantages include:

  • Avoidance of Strong Acids : Unlike traditional chromic acid oxidants, TEMPO minimizes equipment corrosion.

  • Selectivity : No over-oxidation to carboxylic acid observed at controlled pH (7–8).

Reaction Conditions :

ParameterValue
Oxidizing AgentNaClO (1.1 eq)
CatalystTEMPO (0.1 eq)
SolventDichloromethane/Water
Temperature30–70°C
Yield86–92%

Hydrochloride Salt Formation

The aldehyde is treated with gaseous HCl in ethyl acetate, precipitating the hydrochloride salt. Crystallization in n-heptane yields >99% purity, validated by HPLC.

Method 2: Vilsmeier-Haack Formylation of Pre-halogenated Pyridines

Substrate Preparation

4-Chloro-5-fluoropyridine is synthesized via sequential halogenation:

  • Chlorination : 3-Picoline reacts with phosphorus oxychloride at 110–130°C, introducing chlorine at position 4 (yield: 91.6%).

  • Fluorination : The 5-nitro intermediate is reduced to an amine (Raney nickel/H₂, 40 psi) and fluorinated via Blaz-Schiemann reaction (NaNO₂/HF, −78°C).

Formylation

The Vilsmeier-Haack reaction introduces the aldehyde group at position 3 using POCl₃ and DMF. This method, though effective for electron-deficient rings, requires precise temperature control (−5 to 5°C) to avoid side reactions.

Comparative Data :

ParameterTEMPO OxidationVilsmeier-Haack
Yield86–92%70–75%
Corrosive ReagentsNonePOCl₃, HF
ScalabilityHighModerate

Method 3: Halogenation of 3-Formylpyridine Derivatives

Aldehyde Protection and Halogenation

3-Formylpyridine is protected as an acetal (e.g., dimethyl acetal) to prevent aldehyde degradation during subsequent halogenation. Chlorine is introduced at position 4 using sulfuryl chloride (SO₂Cl₂) in acetonitrile, followed by fluorination at position 5 via nucleophilic aromatic substitution (KF/CuI, 150°C).

Limitations

  • Low Regioselectivity : Competing halogenation at positions 2 and 6 reduces yield (55–60%).

  • Deprotection Challenges : Acidic hydrolysis of the acetal risks aldehyde oxidation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride is primarily utilized in the synthesis of pharmaceutical compounds. Its reactivity enables the formation of various derivatives that exhibit biological activity.

Case Studies:

  • Anticancer Agents : Research has shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, modifications to the pyridine ring have led to compounds that effectively target specific cancer types, including breast and lung cancer .
  • Antimicrobial Properties : Several studies indicate that this compound exhibits antibacterial and antifungal activities. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition .

Agrochemical Applications

The compound is also explored for its potential in agrochemicals. Its structure allows it to act as an effective herbicide or pesticide.

Research Insights:

  • Pesticidal Activity : Compounds derived from 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride have shown efficacy against various agricultural pests, making them valuable in crop protection strategies .

Synthesis and Chemical Reactions

The synthesis of 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride typically involves halogenation reactions followed by aldehyde formation. This compound can undergo various chemical transformations, including:

  • Substitution Reactions : The chlorine and fluorine atoms can be replaced with other functional groups, enhancing the compound's utility in synthesizing complex molecules .
  • Coupling Reactions : It can participate in coupling reactions to form larger organic structures, which are often necessary for drug development .

Biological Studies

This compound is not only significant for its synthetic applications but also for its biological implications.

Mechanism of Action :

Research indicates that derivatives may inhibit specific enzymes involved in disease processes, such as fibroblast growth factor receptors (FGFRs), which are crucial in cancer progression . Understanding these mechanisms helps in designing targeted therapies.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
PharmaceuticalsAnticancer agents, antimicrobial agentsEffective against breast cancer and bacterial pathogens
AgrochemicalsPesticides and herbicidesDemonstrated efficacy against agricultural pests
Chemical SynthesisBuilding block for complex organic moleculesVersatile reactivity allows for diverse derivatives
Biological ResearchEnzyme inhibition studiesTargeting FGFRs to inhibit cancer cell proliferation

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form Schiff bases with amines, while the chlorine and fluorine atoms can undergo nucleophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers

6-Chloro-5-fluoropyridine-3-carbaldehyde (PY-1998)
  • Structure : Chlorine at position 6, fluorine at position 5, aldehyde at position 3.
  • Key Differences : The positional shift of chlorine (6 vs. 4) alters the electronic distribution. The 4-Cl in the target compound creates a stronger electron-withdrawing effect adjacent to the aldehyde, increasing its electrophilicity compared to PY-1996. This enhances reactivity in nucleophilic addition reactions, such as Schiff base formation .
  • Applications : Similar use as an intermediate but with distinct regioselectivity in downstream reactions.

Functional Group Variants

(3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride
  • Structure: Chlorine at position 3, fluorine at position 5, and an aminomethyl group at position 2.
  • Key Differences: Replacement of the aldehyde with an amine group shifts reactivity from electrophilic to nucleophilic. The hydrochloride salt improves solubility but limits applications in non-polar media. This compound is more suited for coupling reactions (e.g., amide bond formation) rather than condensation reactions .

Core Heterocycle Modifications

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (ST-5991)
  • Structure : Fused pyrrolopyridine ring with aldehyde at position 4.
  • However, the complex structure reduces synthetic accessibility compared to the simpler pyridine derivative .

Substituent and Salt Effects

4-Chloro-5-fluoro-2-methylpyridine
  • Structure : Methyl group at position 2 instead of aldehyde.
  • Key Differences : The absence of the aldehyde eliminates reactivity in condensation reactions. The methyl group increases lipophilicity, favoring applications in hydrophobic environments (e.g., lipid-based drug formulations) .
Ortho-Toluidine Hydrochloride (Reference)
  • For example, ortho-toluidine hydrochloride has a melting point of 215–217°C, suggesting similar thermal stability for 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride .

Tabulated Comparison of Key Properties

Compound Name Core Structure Substituents Functional Group Salt Form Key Applications
4-Chloro-5-fluoro-pyridine-3-carbaldehyde HCl Pyridine 4-Cl, 5-F Aldehyde HCl Pharmaceutical intermediates
6-Chloro-5-fluoropyridine-3-carbaldehyde Pyridine 6-Cl, 5-F Aldehyde None Regioselective synthesis
(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl Pyridine 3-Cl, 5-F Amine HCl Amide coupling reactions
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde Pyrrolopyridine 4-Cl, 5-F Aldehyde None Biologically active compounds

Q & A

Synthesis and Optimization

Basic Question: Q. What are the established synthetic routes for 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride, and how can intermediates be characterized? Methodological Answer: A common approach involves multi-step synthesis starting from pyridine derivatives. For example:

Halogenation : Introduce chloro and fluoro groups at positions 4 and 5 via electrophilic substitution using reagents like POCl₃ or Selectfluor® under controlled conditions .

Formylation : Use Vilsmeier-Haack reaction conditions (e.g., DMF/POCl₃) to introduce the aldehyde group at position 3.

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol).
Characterization : Confirm intermediates via HPLC (≥95% purity, as in ) and NMR (e.g., ¹³C NMR for aldehyde resonance at ~190 ppm) .

Advanced Question: Q. How can researchers optimize the formylation step to improve yield and minimize side products? Methodological Answer:

  • Catalyst Screening : Test alternatives to POCl₃, such as PCl₅ or ionic liquids, to reduce side reactions .
  • Solvent Effects : Compare aprotic solvents (e.g., DCM vs. THF) to stabilize reactive intermediates.
  • Temperature Control : Use low-temperature (-10°C to 0°C) conditions during reagent addition to suppress decomposition .
  • In Situ Monitoring : Employ LC-MS to track aldehyde formation and adjust reaction time dynamically .

Analytical Characterization

Basic Question: Q. What analytical techniques are essential for confirming the structure and purity of this compound? Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorinated carbons show splitting patterns) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (≥95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic clusters for Cl/F .

Advanced Question: Q. How can researchers resolve ambiguous spectral data, such as overlapping signals in NMR? Methodological Answer:

  • 2D NMR : Employ HSQC or HMBC to correlate proton-carbon couplings and assign positions unambiguously .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Stability and Storage

Basic Question: Q. What are the recommended storage conditions to ensure compound stability? Methodological Answer:

  • Temperature : Store at -20°C in airtight, light-resistant vials to prevent aldehyde oxidation.
  • Solvent : Keep as a hydrochloride salt in anhydrous ethanol or DMSO to avoid hydrolysis .

Advanced Question: Q. How can researchers assess the compound’s thermal stability under experimental conditions? Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–200°C) to identify decomposition points.
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions or exothermic reactions during heating cycles .

Handling Contradictory Data

Advanced Question: Q. How should researchers address discrepancies in reported synthetic yields or reaction conditions? Methodological Answer:

  • Systematic Review : Apply strategies from to categorize studies by methodology (e.g., solvent, catalyst) and identify trends.
  • Reproducibility Tests : Replicate key studies while controlling variables (e.g., humidity, reagent purity).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate yield differences across published protocols .

Mechanistic Studies

Advanced Question: Q. What computational methods are suitable for studying the reaction mechanisms involving this compound? Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for halogenation/formylation steps using software like Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .

Safety and Waste Management

Basic Question: Q. What safety protocols are critical when handling this compound? Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid exposure.
  • Waste Segregation : Separate halogenated waste for professional disposal, as emphasized in .

Advanced Question: Q. How can researchers design a waste treatment protocol for large-scale reactions? Methodological Answer:

  • Neutralization : Treat acidic waste (e.g., excess HCl) with bicarbonate before disposal.
  • Adsorption : Use activated carbon to capture organic residues, followed by incineration at certified facilities .

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